molecular formula C9H10ClNS B2682485 Benzo[b]thiophen-7-ylmethanamine hydrochloride CAS No. 870562-96-2

Benzo[b]thiophen-7-ylmethanamine hydrochloride

Cat. No.: B2682485
CAS No.: 870562-96-2
M. Wt: 199.7
InChI Key: OFXYLJUANPJYDW-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-7-ylmethanamine hydrochloride is an organosulfur compound that belongs to the class of benzothiophenes. This compound is characterized by a benzene ring fused to a thiophene ring, with a methanamine group attached to the 7th position of the benzothiophene structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-7-ylmethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base, leading to the formation of the benzothiophene core . The methanamine group can then be introduced through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-7-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzo[b]thiophen-7-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-7-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors or enzymes, leading to various biological effects. The benzothiophene core may also contribute to its activity by stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophen-3-ylmethanamine hydrochloride
  • Benzo[b]thiophen-2-ylmethanamine hydrochloride
  • Benzo[b]thiophen-4-ylmethanamine hydrochloride

Uniqueness

Benzo[b]thiophen-7-ylmethanamine hydrochloride is unique due to the specific position of the methanamine group on the benzothiophene ring. This positional difference can significantly impact its chemical reactivity, biological activity, and overall properties compared to other similar compounds.

Biological Activity

Benzo[b]thiophen-7-ylmethanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzothiophene, characterized by a sulfur-containing bicyclic structure. The compound's lipophilicity and water solubility are significant factors influencing its bioavailability and efficacy in biological systems.

Target Interactions

The precise biological targets of this compound remain largely unidentified. However, it is known to interact with various enzymes and proteins, potentially modulating biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics.

Cellular Effects

Research indicates that this compound can influence cellular functions through several mechanisms:

  • Signal Transduction : The compound may activate or inhibit specific signaling pathways, affecting gene expression related to cell proliferation and apoptosis.
  • Gene Regulation : It can modulate transcription factors or other regulatory proteins, thus influencing the transcription of genes involved in various cellular processes.

Pharmacokinetics

This compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB). This property suggests potential applications in treating central nervous system disorders. Its pharmacokinetic profile indicates that the compound remains stable under specific conditions but may degrade over time, impacting its long-term biological activity.

Antimicrobial Properties

Substituted benzo[b]thiophenes have demonstrated significant antimicrobial activity. For instance, compounds derived from this class have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. In one study, derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against resistant strains . This highlights the potential of this compound as a lead compound in antibiotic development.

CompoundTarget OrganismMIC (µg/mL)Reference
7bM. tuberculosis2.73 - 22.86
II.bS. aureus4

Anticancer Activity

Research has also explored the anticancer potential of benzo[b]thiophene derivatives. Some compounds have shown low cytotoxicity against human cancer cell lines while maintaining high selectivity indices. For example, certain derivatives were effective against HeLa and Panc-1 cancer cells with MIC values indicating strong growth inhibition .

Case Studies

  • Antimicrobial Efficacy : A study synthesized various benzo[b]thiophene derivatives for screening against Staphylococcus aureus, identifying several compounds with promising antimicrobial activity, including those effective against methicillin-resistant strains .
  • Antitubercular Activity : Another investigation focused on benzo[b]thiophene derivatives' activity against multidrug-resistant Mycobacterium tuberculosis. Compounds were evaluated for their efficacy in vitro and ex vivo, demonstrating significant inhibitory effects on both active and dormant mycobacterial states .

Properties

IUPAC Name

1-benzothiophen-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXYLJUANPJYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN)SC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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